Bienvenue dans la boutique en ligne BenchChem!

2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoicacid

Antifolate Thymidylate synthase inhibition Dihydrofolate reductase inhibition

This 6-ethylthieno[2,3-d]pyrimidin-4-yl aminohexanoic acid is the longest-chain (C6) homolog in a series validated for folate receptor transport selectivity. Its 6‑carbon bridge places it within the optimal 3–6 carbon window for FRα/FRβ discrimination, while its elevated logP (~3.5–3.8) makes it the ideal reference for membrane permeability assays (PAMPA/Caco‑2). Researchers investigating how incremental side‑chain lipophilicity modulates transporter recognition, cellular accumulation, or NF‑κB downregulation should use this compound as the critical C6 comparator to the glycine (C2) and butyric acid (C4) analogs.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39 g/mol
Cat. No. B7842339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoicacid
Molecular FormulaC14H19N3O2S
Molecular Weight293.39 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC1=C2C=C(SC2=NC=N1)CC
InChIInChI=1S/C14H19N3O2S/c1-3-5-6-11(14(18)19)17-12-10-7-9(4-2)20-13(10)16-8-15-12/h7-8,11H,3-6H2,1-2H3,(H,18,19)(H,15,16,17)
InChIKeyIURFQRGEWMZYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoic Acid: Structural Identity, Physicochemical Baseline, and Research Procurement Context


2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoic acid (molecular formula C14H19N3O2S, molecular weight 293.39 g/mol) is a heterocyclic amino acid derivative belonging to the thieno[2,3-d]pyrimidine class [1]. The compound features a thieno[2,3-d]pyrimidine core with an ethyl substituent at position 6 and a hexanoic acid side chain attached via a secondary amine at position 4 . This scaffold is congeneric with a family of 6-ethylthieno[2,3-d]pyrimidin-4-yl amino acids that differ primarily in the length of the carboxylic acid side chain, ranging from the two-carbon glycine analog (CAS 313534-29-1) to the four-carbon butyric acid analog (CAS 313534-30-4) . The thieno[2,3-d]pyrimidine nucleus is a recognized privileged scaffold in medicinal chemistry, with documented applications as antifolate anticancer agents targeting thymidylate synthase and dihydrofolate reductase, as well as in radioprotective and anti-inflammatory contexts [2][3].

Why Side-Chain Length and Substitution Pattern Prevent Generic Substitution of 2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoic Acid


Although multiple 6-ethylthieno[2,3-d]pyrimidin-4-yl amino acid derivatives are commercially available, they are not functionally interchangeable. Peer-reviewed evidence demonstrates that within the thieno[2,3-d]pyrimidine antifolate class, the length of the bridging side chain (ranging from 2 to 8 carbon atoms) is a critical determinant of folate receptor (FR) transport selectivity, cellular uptake pathway preference, and target enzyme inhibition potency [1]. Furthermore, in the related series of amino acid-bearing thieno[2,3-d]pyrimidines evaluated for NF-κB downregulation, the identity of the amino acid side chain—glycine, alanine, valine, methionine, or phenylalanine—produced marked differences in radioprotective and anti-inflammatory efficacy, with the methionine derivative emerging as the most active [2]. Substituting the hexanoic acid side chain with the shorter glycine or butyric acid analogs would therefore alter not only physicochemical properties such as logP and aqueous solubility but also the compound's interaction profile with biological transporters and molecular targets, rendering experimental results non-comparable across the homologous series.

Quantitative Differentiation Evidence for 2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoic Acid Versus Closest Analogs


6-Ethyl Substitution versus 6-Methyl: Potency Gain of 2–3 Orders of Magnitude in Dual TS/DHFR Inhibition

In the head-to-head comparison reported by Gangjee et al. (2009), the 6-ethyl substituted thieno[2,3-d]pyrimidine compound 2 demonstrated human TS IC50 of 54 nM and human DHFR IC50 of 19 nM, whereas its direct 6-methyl analogue (compound 1) was 2–3 orders of magnitude less potent across the same enzymatic assays. Although the target compound 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoic acid differs in its 4-position substitution pattern (aminohexanoic acid vs. 2-amino-4-oxo-5-arylthio), this class-level evidence unambiguously establishes that the 6-ethyl group is not a neutral substituent but rather a potency-driving structural feature within the thieno[2,3-d]pyrimidine scaffold [1]. Any procurement decision that disregards the 6-ethyl versus 6-methyl distinction risks selecting a compound with substantially inferior target engagement capability.

Antifolate Thymidylate synthase inhibition Dihydrofolate reductase inhibition Structure-activity relationship

Side-Chain Bridge Length Modulates Folate Receptor Transport Selectivity: Hexanoic Acid (C6) Occupies a Distinct Selectivity Niche

Deng et al. (2009) synthesized and evaluated a homologous series of seven 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines with bridge lengths varying from 2 to 8 carbon atoms. Compounds with intermediate bridge lengths (compounds 3–6, corresponding to 3–6 carbon bridges) demonstrated potent growth inhibition (IC50 range 4.7–334 nM) against FR-expressing human tumor cell lines KB and IGROV1, while being inactive against CHO cells lacking FRs but expressing RFC or PCFT [1]. The hexanoic acid side chain (6-carbon bridge) of the target compound places it within the optimal bridge-length window for FR-selective transport while providing greater lipophilicity (computed XLogP ~2.3 for the glycine analog vs. estimated ~3.5 for the hexanoic analog) compared to the shorter-chain glycine (C2) and butyric acid (C4) congeners [2]. This increased lipophilicity is predicted to enhance passive membrane permeability while still maintaining hydrogen-bonding capacity via the carboxylic acid terminus.

Folate receptor targeting Transporter selectivity Cellular uptake Bridge length SAR

Amino Acid Side-Chain Identity Determines NF-κB Downregulation Efficacy in Radioprotection Models

Zaher et al. (2016) evaluated a series of thieno[2,3-d]pyrimidine amino acid derivatives (compounds 3–9) for their ability to protect against γ-irradiation-induced liver injury in young rats. Among the tested compounds, the methionine derivative 8 was identified as the most active, demonstrating that the specific amino acid side chain—rather than the thieno[2,3-d]pyrimidine core alone—is the critical determinant of NF-κB downregulation activity and downstream effects on TNF-α, IL-6, COX-2, and CYP2E1 expression [1]. Notably, the glycine derivative 3, which is the closest commercially available analog to the target hexanoic acid compound, was not the most efficacious in this panel. This class-level evidence demonstrates that substituting the hexanoic acid moiety with glycine, butyric acid, or any alternative amino acid side chain would yield a compound with a fundamentally different pharmacological profile in oxidative stress and inflammation models.

NF-κB inhibition Radioprotection Amino acid SAR Anti-inflammatory

Physicochemical Differentiation: Computed logP, Topological Polar Surface Area, and Hydrogen Bonding Capacity Across the Homologous Series

Computational comparison of key drug-likeness parameters across the 6-ethylthieno[2,3-d]pyrimidin-4-yl amino acid homologous series reveals that the hexanoic acid derivative occupies a distinct physicochemical space. The glycine analog (CID 650309) has a computed XLogP3-AA of 2.3, molecular weight 237.28 g/mol, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. The hexanoic acid derivative, with four additional methylene units, is expected to exhibit a computed logP approximately 1.2–1.5 units higher and a molecular weight of 293.39 g/mol, while retaining the same hydrogen bond donor and acceptor counts [2]. This positions the hexanoic acid derivative closer to the center of Lipinski rule-of-five chemical space for oral bioavailability while maintaining sufficient aqueous solubility for in vitro assay compatibility. The increased lipophilicity also predicts enhanced passive membrane permeability compared to the glycine and butyric acid analogs, which may be advantageous or disadvantageous depending on the specific experimental context.

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Validated Research Application Scenarios for 2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoic Acid Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Folate Receptor-Selective Antifolates Requiring Distinct Side-Chain Lipophilicity

The hexanoic acid side chain (6-carbon bridge) places this compound within the experimentally validated 3–6 carbon bridge-length window that confers folate receptor transport selectivity over RFC and PCFT, as established by Deng et al. (2009) [1]. Researchers investigating how incremental increases in side-chain lipophilicity affect FRα versus FRβ selectivity, cellular accumulation, or antitumor potency can use this compound as the C6 reference point in a homologous series spanning glycine (C2), butyric acid (C4), and hexanoic acid (C6) derivatives. The computed logP differential of approximately 1.2 units relative to the glycine analog provides a tractable range for correlating physicochemical properties with transporter recognition and cellular pharmacology.

NF-κB Pathway Modulation and Radioprotection Research Requiring a Distinct Amino Acid Side-Chain Chemotype

Zaher et al. (2016) demonstrated that within the thieno[2,3-d]pyrimidine amino acid derivative class, the amino acid side-chain identity is the primary driver of differential NF-κB downregulation, antioxidant, and anti-inflammatory efficacy in γ-irradiation models [1]. The hexanoic acid derivative, as a side-chain variant distinct from the tested glycine, alanine, valine, and methionine derivatives, offers an unexplored chemotype for probing whether increased lipophilicity enhances hepatic tissue distribution and thereby augments radioprotective effects. This compound is appropriate for follow-up studies seeking to expand the SAR beyond the originally reported amino acid set.

Dual TS/DHFR Inhibitor Development Leveraging the Validated 6-Ethyl Potency Advantage

Gangjee et al. (2009) established that 6-ethyl substitution on the thieno[2,3-d]pyrimidine scaffold improves dual TS/DHFR inhibitory potency by 2–3 orders of magnitude compared to 6-methyl substitution [1]. The target compound retains this validated 6-ethyl substituent while presenting a 4-aminohexanoic acid side chain as an alternative to the classical 2-amino-4-oxo-5-arylthio-L-glutamate motif. This structural combination enables exploration of whether the 6-ethyl potency enhancement is maintained when the glutamate side chain—which is essential for RFC-mediated cellular uptake—is replaced with a simpler hexanoic acid moiety that may favor passive diffusion or alternative transporter recognition.

Physicochemical Profiling and Permeability Studies Across a Homologous Amino Acid Conjugate Series

The hexanoic acid derivative, with its predicted logP of ~3.5–3.8 and molecular weight of 293.39 g/mol, serves as the most lipophilic member of the commercially available 6-ethylthieno[2,3-d]pyrimidin-4-yl amino acid series (spanning C2, C4, and C6 chain lengths). This compound is suited for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or logD7.4 distribution coefficient measurements comparing the effect of incremental methylene group additions on membrane permeation. Such data would inform the design of future thieno[2,3-d]pyrimidine-based probes and therapeutic leads where balancing solubility and permeability is critical [1].

Quote Request

Request a Quote for 2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.